molecular formula C14H13NO6 B11608998 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid

Cat. No.: B11608998
M. Wt: 291.26 g/mol
InChI Key: RCIIQEVDBOZIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid is a complex organic compound with a molecular formula of C11H15NO6 . This compound is characterized by its unique structure, which includes a dioxane ring and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their function and activity . The dioxane ring and benzoic acid moiety play crucial roles in these interactions, contributing to the compound’s unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoic acid

InChI

InChI=1S/C14H13NO6/c1-14(2)20-12(18)10(13(19)21-14)7-15-9-5-3-8(4-6-9)11(16)17/h3-7,15H,1-2H3,(H,16,17)

InChI Key

RCIIQEVDBOZIBB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)C(=O)O)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.